![molecular formula C11H18N4 B13482723 3-Cyclopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole](/img/structure/B13482723.png)
3-Cyclopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole
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Description
3-Cyclopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
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Biological Activity
3-Cyclopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole (CAS: 1482129-01-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological evaluation, and various biological activities based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H18N4, with a molecular weight of approximately 206.29 g/mol. The compound features a triazole ring, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of triazole derivatives typically involves the use of click chemistry, which allows for efficient formation under mild conditions. The specific synthetic route for this compound has not been extensively documented in the available literature but likely follows established methods for triazole synthesis.
Pharmacological Evaluation
Recent studies highlight the pharmacological potential of triazole derivatives. For instance, a study evaluated a series of novel triazole-pyrimidine hybrid compounds and reported their promising neuroprotective and anti-inflammatory properties. These compounds showed significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways related to inflammation and apoptosis. The inhibition of endoplasmic reticulum (ER) stress has been particularly noted in related compounds .
Case Studies and Research Findings
In one notable study, triazole derivatives were tested for their neuroprotective effects in vitro. The results indicated that certain derivatives significantly reduced the expression of apoptosis markers in neuronal cell lines following oxygen-glucose deprivation conditions . This suggests that compounds like this compound could be further explored for their therapeutic potential in neurodegenerative diseases.
Properties
Molecular Formula |
C11H18N4 |
---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
3-cyclopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H18N4/c1-15-10(6-8-4-5-12-7-8)13-11(14-15)9-2-3-9/h8-9,12H,2-7H2,1H3 |
InChI Key |
ZTTPJAIPWXWNBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)CC3CCNC3 |
Origin of Product |
United States |
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